2-Methyl-2-(2-methylpyridin-4-YL)propan-1-amine
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Overview
Description
2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine is an organic compound with the molecular formula C11H16N2. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and an amine group at the 1-position of a propan-1-amine chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine typically involves the reaction of 2-methylpyridine with a suitable alkylating agent under controlled conditions. One common method involves the use of 2-methylpyridine and 2-bromo-2-methylpropane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-50°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups replacing the amine group .
Scientific Research Applications
2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine
- 3-(2-methylpyridin-4-yl)propan-1-ol
- 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Uniqueness
2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the amine group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-8-6-9(4-5-12-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 |
InChI Key |
XYOQJUIYDGDRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)(C)CN |
Origin of Product |
United States |
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